molecular formula C24H21ClN2O4 B11313659 N-(8-butoxyquinolin-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(8-butoxyquinolin-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11313659
M. Wt: 436.9 g/mol
InChI Key: BJJATRKHQHVRIZ-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring, a chromene ring, and various functional groups such as butoxy, chloro, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and chromene intermediates, followed by their coupling and functionalization.

    Preparation of Quinoline Intermediate: The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Preparation of Chromene Intermediate: The chromene intermediate can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with an α,β-unsaturated carbonyl compound in the presence of a Lewis acid catalyst.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide and chromene N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline and chromene derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Quinoline N-oxide and chromene N-oxide derivatives.

    Reduction: Reduced quinoline and chromene derivatives.

    Substitution: Substituted quinoline and chromene derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a fluorescent probe for the detection of metal ions and as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, leading to the formation of stable complexes that can be detected through fluorescence. Additionally, its bioactive properties are attributed to its ability to interact with cellular components, such as DNA and proteins, leading to the inhibition of cellular processes and induction of cell death.

Comparison with Similar Compounds

N-(8-butoxyquinolin-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other quinoline and chromene derivatives:

    Quinoline Derivatives: Similar compounds include 8-hydroxyquinoline, 8-aminoquinoline, and 8-methoxyquinoline. These compounds share the quinoline core structure but differ in their functional groups and properties.

    Chromene Derivatives: Similar compounds include 4H-chromene-4-one, 4H-chromene-2-carboxylic acid, and 4H-chromene-3-carboxamide. These compounds share the chromene core structure but differ in their functional groups and properties.

This compound is unique due to its combination of quinoline and chromene rings, along with the presence of butoxy, chloro, and carboxamide functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H21ClN2O4/c1-3-4-10-30-20-8-7-18(15-6-5-9-26-23(15)20)27-24(29)22-13-19(28)16-12-17(25)14(2)11-21(16)31-22/h5-9,11-13H,3-4,10H2,1-2H3,(H,27,29)

InChI Key

BJJATRKHQHVRIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C)C=CC=N2

Origin of Product

United States

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